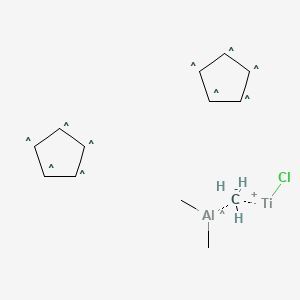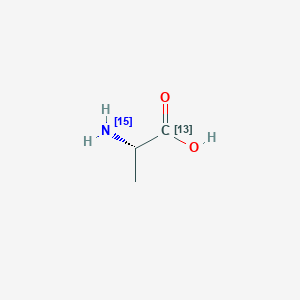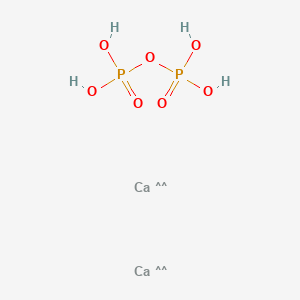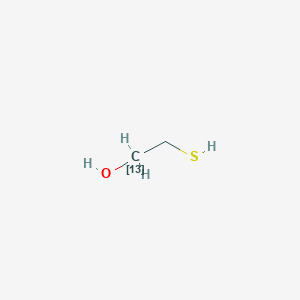
1,3-dibromo(1,3-13C2)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo(1,3-13C2)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. The compound is labeled with carbon-13 isotopes at the 1 and 3 positions, making it useful in certain types of research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo(1,3-13C2)propane can be synthesized via the free radical addition of allyl bromide and hydrogen bromide. Another method involves the reaction of propylene glycol with brominated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo(1,3-13C2)propane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form propylene or cyclopropane under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Metallic zinc or nickel catalysts are often used in reduction reactions.
Major Products
Substitution: Products can include various substituted propanes depending on the nucleophile used.
Reduction: Major products include propylene and cyclopropane.
Aplicaciones Científicas De Investigación
1,3-Dibromo(1,3-13C2)propane has several applications in scientific research:
Chemistry: Used in the synthesis of C3-bridged compounds through C-N coupling reactions.
Biology: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo(1,3-13C2)propane involves its interaction with nucleophiles and reductants. In biological systems, it can react with glutathione (GSH) to form metabolites such as 1-bromo-3-propyl-S-glutathione . This interaction can affect various metabolic pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromopropane: Another dibromo compound with bromine atoms at the 1 and 2 positions.
1,1,2,2-Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
1,2-Dibromoethane: A dibromo compound with bromine atoms at the 1 and 2 positions of an ethane molecule.
Uniqueness
1,3-Dibromo(1,3-13C2)propane is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable in NMR spectroscopy studies. This isotopic labeling allows for detailed analysis of molecular structures and dynamics that are not possible with non-labeled compounds.
Propiedades
Número CAS |
86318-33-4 |
|---|---|
Fórmula molecular |
C3H6Br2 |
Peso molecular |
203.87 g/mol |
Nombre IUPAC |
1,3-dibromo(1,3-13C2)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i2+1,3+1 |
Clave InChI |
VEFLKXRACNJHOV-SUEIGJEOSA-N |
SMILES isomérico |
C([13CH2]Br)[13CH2]Br |
SMILES canónico |
C(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



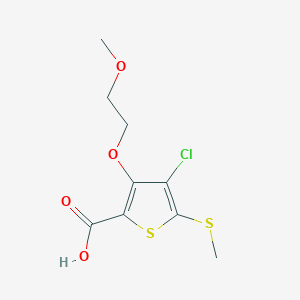
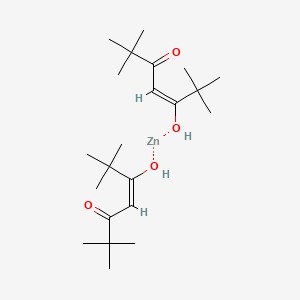
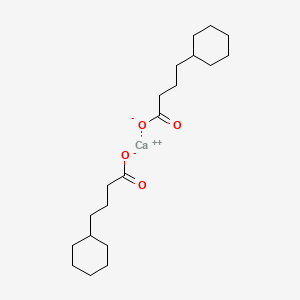


![beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-](/img/structure/B12062392.png)
